molecular formula C10H9F3O B7865559 3',4',5'-Trifluoro-2-methylpropiophenone

3',4',5'-Trifluoro-2-methylpropiophenone

Cat. No.: B7865559
M. Wt: 202.17 g/mol
InChI Key: NZWUQTAVWPFJKT-UHFFFAOYSA-N
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Description

3',4',5'-Trifluoro-2-methylpropiophenone is a fluorinated aromatic ketone, characterized by the presence of three fluorine atoms and a methyl group on the propiophenone backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4',5'-Trifluoro-2-methylpropiophenone typically involves the fluorination of propiophenone. One common method is the electrophilic aromatic substitution reaction, where propiophenone is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of greener fluorinating agents and solvent-free conditions is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3',4',5'-Trifluoro-2-methylpropiophenone can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid

  • Reduction: Trifluoromethylbenzyl alcohol or trifluoromethylbenzylamine

  • Substitution: Various substituted trifluoromethylbenzenes

Scientific Research Applications

3',4',5'-Trifluoro-2-methylpropiophenone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

3',4',5'-Trifluoro-2-methylpropiophenone is similar to other fluorinated aromatic ketones, such as 2,4,6-trifluorobenzophenone and 2,3,5-trifluoropropiophenone. its unique combination of fluorine atoms and methyl group gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzophenone

  • 2,3,5-Trifluoropropiophenone

  • 3,4,5-Trifluorobenzaldehyde

  • 2,3,4,5-Tetrafluoropropiophenone

Properties

IUPAC Name

2-methyl-1-(3,4,5-trifluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-5(2)10(14)6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWUQTAVWPFJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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